molecular formula C18H14BrClN2O2S B3539085 N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-methylbenzamide

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-methylbenzamide

Cat. No.: B3539085
M. Wt: 437.7 g/mol
InChI Key: IRYDEQCSVFYRNG-UHFFFAOYSA-N
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Description

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-methylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The brominated methoxyphenyl group is introduced via electrophilic aromatic substitution, where bromine is added to the methoxyphenyl precursor. The final step involves coupling the thiazole intermediate with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis and purification systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an inhibitor of certain enzymes and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Amino-2-(trifluoromethyl)benzonitrile
  • 4-Methoxyphenylboronic acid

Uniqueness

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-methylbenzamide is unique due to its combination of a thiazole ring with a brominated methoxyphenyl group and a chlorinated methylbenzamide moiety. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2O2S/c1-10-3-5-12(14(20)7-10)17(23)22-18-21-15(9-25-18)11-4-6-16(24-2)13(19)8-11/h3-9H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYDEQCSVFYRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-methylbenzamide
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